molecular formula C7H2Br2N2O3S B13317822 5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13317822
M. Wt: 353.98 g/mol
InChI Key: BKYUCTYCCLHPPF-UHFFFAOYSA-N
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Description

5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with two bromine atoms and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions.

    Formation of Oxadiazole Ring: The brominated thiophene is then reacted with appropriate reagents to form the oxadiazole ring. This step often involves the use of hydrazine derivatives and carboxylic acids under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Coupling Products: Biaryl compounds and other complex structures.

    Oxidation and Reduction Products: Modified oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,5-Dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both brominated thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This makes it particularly valuable in the design of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C7H2Br2N2O3S

Molecular Weight

353.98 g/mol

IUPAC Name

5-(4,5-dibromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H2Br2N2O3S/c8-2-1-3(15-4(2)9)6-10-5(7(12)13)11-14-6/h1H,(H,12,13)

InChI Key

BKYUCTYCCLHPPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Br)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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